1-Hexylcyclopropan-1-amine
CAS No.:
Cat. No.: VC18224500
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19N |
|---|---|
| Molecular Weight | 141.25 g/mol |
| IUPAC Name | 1-hexylcyclopropan-1-amine |
| Standard InChI | InChI=1S/C9H19N/c1-2-3-4-5-6-9(10)7-8-9/h2-8,10H2,1H3 |
| Standard InChI Key | IMFIANZBXBDFNT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1(CC1)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Hexylcyclopropan-1-amine consists of a cyclopropane ring (three-membered carbon ring) bonded to a hexyl group () and an amine group (). The cyclopropane ring introduces significant angle strain due to its 60° bond angles, which can enhance reactivity . The hexyl chain contributes to hydrophobicity, while the amine group enables participation in hydrogen bonding and nucleophilic reactions .
Key Identifiers:
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IUPAC Name: 1-Hexylcyclopropan-1-amine
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Molecular Formula:
Spectroscopic and Computational Data
PubChem entries provide computed properties that highlight its chemical behavior:
Synthesis Pathways
Nucleophilic Substitution
Primary amines like 1-hexylcyclopropan-1-amine can be synthesized via nucleophilic substitution between a halogenated cyclopropane derivative (e.g., 1-bromohexylcyclopropane) and ammonia. The reaction proceeds via an mechanism, where ammonia acts as a nucleophile attacking the electrophilic carbon . Ethanol is often used as a solvent to facilitate the reaction .
Reduction of Nitriles
An alternative route involves reducing a nitrile precursor (e.g., hexylcyclopropanecarbonitrile) using lithium aluminum hydride () or catalytic hydrogenation . This method avoids multi-step alkylation but requires careful handling of reactive intermediates.
Physicochemical Properties
Thermal and Solubility Characteristics
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Boiling Point: Estimated at 210–220°C (extrapolated from similar amines) .
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Solubility: Low water solubility due to the hydrophobic hexyl chain; soluble in organic solvents like ethanol and dichloromethane .
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Stability: Susceptible to ring-opening reactions under acidic conditions due to cyclopropane strain .
Reactivity Profile
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Amine Group: Participates in acid-base reactions, forming ammonium salts with acids .
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Cyclopropane Ring: Undergoes addition reactions (e.g., hydrogenation to propane derivatives) or strain-driven rearrangements .
Comparative Analysis with Related Amines
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